molecular formula C9H4BrF2NO2 B1417097 4-Bromo-3-cyano-2-(difluoromethyl)benzoic acid CAS No. 1804385-47-4

4-Bromo-3-cyano-2-(difluoromethyl)benzoic acid

Cat. No.: B1417097
CAS No.: 1804385-47-4
M. Wt: 276.03 g/mol
InChI Key: SHLXYNLPJIZANP-UHFFFAOYSA-N
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Description

4-Bromo-3-cyano-2-(difluoromethyl)benzoic acid is a chemical compound that belongs to the class of benzoic acids. It is characterized by the presence of bromine, cyano, and difluoromethyl groups attached to a benzoic acid core. This compound is a white crystalline powder and is used in various scientific experiments as an analytical tool. It has potential implications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-cyano-2-(difluoromethyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant reaction conditions .

In a typical synthesis, the starting material, 4-bromo-3-cyano-2-(difluoromethyl)benzene, is subjected to a coupling reaction with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, and may involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-cyano-2-(difluoromethyl)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.

    Reduction Products: Amino derivatives of the benzoic acid.

    Oxidation Products: Carboxylic acid derivatives.

Scientific Research Applications

4-Bromo-3-cyano-2-(difluoromethyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-cyano-2-(difluoromethyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromine, cyano, and difluoromethyl groups allows the compound to form specific interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(trifluoromethyl)benzoic acid
  • 4-Bromo-2-cyano-3-(trifluoromethyl)benzoic acid
  • 4-Bromo-3-cyano-2-(trifluoromethyl)benzoic acid

Uniqueness

4-Bromo-3-cyano-2-(difluoromethyl)benzoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds with trifluoromethyl groups. This difference can affect the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

4-bromo-3-cyano-2-(difluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF2NO2/c10-6-2-1-4(9(14)15)7(8(11)12)5(6)3-13/h1-2,8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLXYNLPJIZANP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)C(F)F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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